molecular formula C16H11NO B3269851 2-Formyl-6-naphthylpyridine CAS No. 518058-50-9

2-Formyl-6-naphthylpyridine

Cat. No.: B3269851
CAS No.: 518058-50-9
M. Wt: 233.26 g/mol
InChI Key: PPPFLBHBKQTOEN-UHFFFAOYSA-N
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Description

2-Formyl-6-naphthylpyridine is an organic compound with the molecular formula C16H11NO It is a derivative of naphthylpyridine, characterized by the presence of a formyl group at the second position of the naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-naphthylpyridine can be achieved through several synthetic routes. One common method involves the formylation of 6-naphthylpyridine using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the desired position on the naphthyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction or other formylation techniques. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-naphthylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to specific positions on the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-6-naphthylpyridine.

    Reduction: 2-Hydroxymethyl-6-naphthylpyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-6-naphthylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-naphthylpyridine involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-1-naphthylpyridine
  • 2-Formyl-3-naphthylpyridine
  • 2-Formyl-4-naphthylpyridine

Uniqueness

2-Formyl-6-naphthylpyridine is unique due to the specific position of the formyl group on the naphthyl ring, which influences its chemical reactivity and potential applications. Compared to other formylated naphthylpyridines, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

6-naphthalen-1-ylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-13-7-4-10-16(17-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFLBHBKQTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=N3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476964
Record name 2-formyl-6-naphthylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518058-50-9
Record name 2-formyl-6-naphthylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Naphthylboronic acid (2.06 g, 12 mmol) and Na2CO3 (2.65 g, 25 mmol) were dissolved in 60 mL of degassed 4:1 H2O/MeOH. This solution was added via cannula to a solution of 1.86 g (10 mmol) of 2-bromo-6-formylpyridine and I 16 mg (0.10 mmol) of Pd(PPh3)4 in 50 mL of degassed toluene. The biphasic solution was vigorously stirred and heated to 70° C. under N2 for 4 h. On cooling to RT, the organic phase was separated and washed with 3×25 mL of Et2O. The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine and dried over Na2SO4. After removing the volatiles in vacuo, the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2. The early fractions contained naphthalene and binaphthyl and were discarded. The remaining fractions were combined and the volatiles were removed to provide 2-formyl-6-naphthlypyridine as a white solid.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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